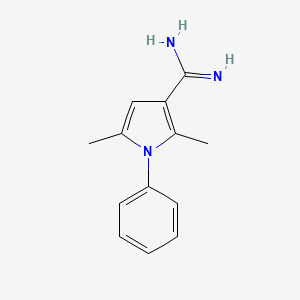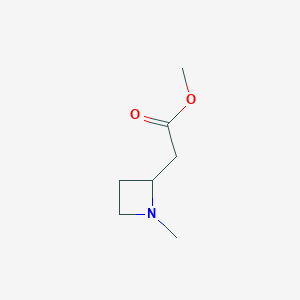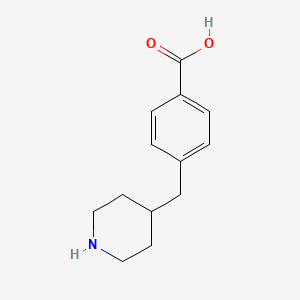![molecular formula C15H13NO2S B12866587 [4'-(Methylsulfonyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B12866587.png)
[4'-(Methylsulfonyl)[1,1'-biphenyl]-4-yl] acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4’-(Methylsulfonyl)[1,1’-biphenyl]-4-yl] acetonitrile: is an organic compound characterized by the presence of a biphenyl structure substituted with a methylsulfonyl group and an acetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4’-(Methylsulfonyl)[1,1’-biphenyl]-4-yl] acetonitrile typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation, where a suitable sulfonyl chloride reacts with the biphenyl compound in the presence of a base.
Addition of Acetonitrile Group:
Industrial Production Methods: Industrial production of [4’-(Methylsulfonyl)[1,1’-biphenyl]-4-yl] acetonitrile follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The biphenyl core allows for various substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Halogenated reagents and bases like sodium hydride (NaH) are commonly employed.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Primary amines.
Substitution: Various substituted biphenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing reaction rates and selectivity.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biology:
Biochemical Probes: The compound can serve as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine:
Drug Development: It is explored as a potential scaffold for the development of new therapeutic agents targeting specific biological pathways.
Industry:
Polymer Production: The compound is used in the synthesis of specialty polymers with unique mechanical and thermal properties.
Mécanisme D'action
The mechanism by which [4’-(Methylsulfonyl)[1,1’-biphenyl]-4-yl] acetonitrile exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic complexes. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- [4’-(Methylsulfonyl)[1,1’-biphenyl]-4-yl] methanol
- [4’-(Methylsulfonyl)[1,1’-biphenyl]-4-yl] chloride
- [4’-(Methylsulfonyl)[1,1’-biphenyl]-4-yl] bromide
Comparison:
- [4’-(Methylsulfonyl)[1,1’-biphenyl]-4-yl] acetonitrile is unique due to the presence of the acetonitrile group, which imparts distinct reactivity and potential applications compared to its analogs with different substituents.
- The acetonitrile group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C15H13NO2S |
|---|---|
Poids moléculaire |
271.3 g/mol |
Nom IUPAC |
2-[4-(4-methylsulfonylphenyl)phenyl]acetonitrile |
InChI |
InChI=1S/C15H13NO2S/c1-19(17,18)15-8-6-14(7-9-15)13-4-2-12(3-5-13)10-11-16/h2-9H,10H2,1H3 |
Clé InChI |
MJECLNKKLCGQHT-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Bromobenzo[d]oxazole-5-sulfonamide](/img/structure/B12866523.png)
![1-(5-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12866525.png)

![2-(2-Aminobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12866565.png)


